4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one
Description
4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities, and a benzylpiperidine moiety, which is often found in pharmacologically active molecules.
Properties
IUPAC Name |
5-[[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]methyl]-3-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-18-15-22(24(28)26-25-18)17-20-7-9-23(10-8-20)31(29,30)27-13-11-21(12-14-27)16-19-5-3-2-4-6-19/h2-10,15,21H,11-14,16-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGOPMFPBRSCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Sulfonylation: The benzylpiperidine intermediate is then sulfonylated using appropriate sulfonyl chloride reagents under basic conditions.
Coupling with Pyridazinone: The sulfonylated benzylpiperidine is then coupled with a pyridazinone derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfonyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with monoamine receptors and transporters, potentially modulating neurotransmitter levels . The pyridazinone core may inhibit specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A monoamine releasing agent with selectivity for dopamine and norepinephrine.
3-[(4-benzylpiperidin-1-yl)sulfonyl]benzoic acid: A related compound with similar structural features.
Uniqueness
4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one is unique due to its combination of a pyridazinone core and a benzylpiperidine moiety, which may confer distinct biological activities and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
